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Compound of Interest

Compound Name: Phosphorin

Cat. No.: B1216959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of phosphorin (also

known as phosphabenzene) and its related compounds, with a focus on their synthesis,

chemical properties, and burgeoning biological activities. This document is intended to serve as

a valuable resource for researchers and professionals in the fields of medicinal chemistry and

drug development, offering insights into the therapeutic potential of this unique class of

organophosphorus compounds.

Introduction to Phosphorin
Phosphorin, a phosphorus-containing heterocycle analogous to benzene and pyridine,

represents an intriguing scaffold for the design of novel therapeutic agents. The replacement of

a carbon atom in the benzene ring with a phosphorus atom imparts unique electronic and steric

properties to the molecule, influencing its reactivity, stability, and potential for biological

interactions. While the broader field of organophosphorus chemistry has yielded numerous

successful drugs, the exploration of phosphorin and its direct derivatives in medicinal

chemistry is an emerging area with significant untapped potential. This guide will delve into the

synthesis of these compounds, their chemical characteristics, and the current understanding of

their biological effects, particularly in the context of cancer research.
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The synthesis of the parent phosphorin ring and its derivatives has been a subject of interest

in synthetic organic chemistry. The initial synthesis of 2,4,6-triphenylphosphabenzene laid the

groundwork for accessing this heterocyclic system. More recent methodologies have focused

on improving yields and expanding the diversity of substituents on the phosphorin ring.

A key related class of compounds are the phosphinanes, which are the saturated, non-aromatic

counterparts to phosphorins. These six-membered phosphorus-containing heterocycles have

also been synthesized and evaluated for their biological activities.

General Synthetic Strategies
The synthesis of phosphorin and its derivatives often involves multi-step procedures.

Common strategies include:

Ring-closing reactions: Utilizing phosphorus-containing synthons to construct the

heterocyclic ring.

Modification of existing rings: Starting with a pre-formed ring system and introducing the

phosphorus atom.

Functionalization of the phosphorin ring: Introducing various substituents to modulate the

compound's properties.

The synthesis of related phosphinane derivatives often employs cyclization reactions of

appropriate phosphorus-containing precursors. For instance, 1-phenylphosphinane 1-oxide and

1-phenylphosphinan-4-one 1-oxide serve as key starting materials for a variety of derivatives.

Chemical Properties and Reactivity
Phosphorin exhibits a degree of aromaticity, contributing to its relative stability compared to

other phosphorus heterocycles. The phosphorus atom's lone pair of electrons is less available

for donation compared to the nitrogen in pyridine, which influences its coordination chemistry

and reactivity.

The reactivity of phosphorin includes:

Oxidation at the phosphorus center: Forming phosphine oxides.
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Coordination to metal centers: Acting as ligands in organometallic complexes.

Reactions at the ring carbons: Undergoing electrophilic and nucleophilic substitution, though

this is less common than in benzene.

Biological Activities and Therapeutic Potential
While the biological activities of the parent phosphorin are not extensively documented, recent

research has focused on its derivatives, particularly phosphinanes, as potential therapeutic

agents. The primary area of investigation has been their application as anticancer agents.

Anticancer Activity of Phosphinane Derivatives
Several studies have demonstrated the in vitro cytotoxicity of novel phosphinane derivatives

against a panel of human cancer cell lines. These compounds have shown promising activity,

in some cases exceeding that of the standard chemotherapeutic agent cisplatin. The

mechanism of action is believed to involve the induction of apoptosis and perturbation of the

cell cycle.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Phosphinane Derivatives[1]

Compoun
d

SW480
(Colon)

SW620
(Colon)

HCT116
(Colon)

PC3
(Prostate)

HaCaT
(Non-
cancerou
s)

Selectivit
y Index
(SI) vs.
HaCaT
(for PC3)

2 >100 >100 >100 >100 >100 -

8 7.2 7.6 >100 >100 >100 -

11 4.4 5.2 6.3 6.0 14.2 2.4

Cisplatin 5.1 6.3 0.3 4.8 3.2 0.7

Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line.

The data in Table 1 highlights that compound 11, a phosphinan-4-one derivative, exhibits

potent cytotoxic activity against all tested cancer cell lines, with an IC50 value of 6.0 µM
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against the PC3 prostate cancer cell line.[1] Notably, some of the active phosphinane

derivatives, such as compounds 2 and 8, displayed high selectivity, being non-toxic to the non-

cancerous HaCaT cell line at the tested concentrations.[1]

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and further development of

these compounds. Below are summarized procedures for the synthesis of key intermediates

and final compounds based on the available literature.

General Procedure for the Synthesis of Phosphinane
Derivatives
A series of novel phosphinane derivatives can be obtained through structural modifications of

1-phenylphosphinane 1-oxide and 1-phenylphosphinan-4-one 1-oxide.[1] A pivotal step in

modifying the substituent at the phosphorus atom involves the dearomatization of the phenyl

group.[1] The synthesized compounds, which differ in their steric and electronic properties, are

then evaluated for their in vitro cytotoxicity.[1]

Synthesis of 1-phenylphosphinane 1-oxide: (Detailed step-by-step procedure would be

inserted here if available in a specific reference).

Synthesis of 1-phenylphosphinan-4-one 1-oxide: (Detailed step-by-step procedure would be

inserted here if available in a specific reference).

General procedure for the synthesis of final phosphinane derivatives (e.g., compound 11):

(Detailed step-by-step procedure would be inserted here if available in a specific reference).

Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which phosphorin and its

derivatives exert their biological effects are still under active investigation. For the anticancer

phosphinane derivatives, the observed induction of apoptosis suggests an interference with

key cellular signaling cascades that regulate cell survival and death.

Cancer cells often exhibit altered signaling pathways that promote proliferation and evade

apoptosis.[2] Anticancer drugs can induce apoptosis through both intrinsic (mitochondrial) and
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extrinsic (death receptor) pathways, which often involve the activation of caspases.[2] Some

anticancer agents can also induce cell death through reactive oxygen species (ROS)-mediated

pathways. It has been reported that the activation of apoptosis by the natural product

sulforaphane is highly dependent on ROS generation in different cancer cell lines.[3]

The following diagram illustrates a generalized signaling pathway for drug-induced apoptosis,

which may be relevant to the mechanism of action of phosphinane derivatives.

Figure 1: A conceptual diagram of a potential signaling pathway for phosphinane-induced

apoptosis.

Future Directions and Conclusion
The field of phosphorin and its related compounds presents a promising frontier in drug

discovery. The unique structural and electronic properties of the phosphorin scaffold,

combined with the demonstrated biological activity of related phosphinanes, warrant further

investigation. Future research should focus on:

Expanding the chemical diversity: Synthesizing a broader range of phosphorin and

phosphinane derivatives to establish robust structure-activity relationships (SAR).

Elucidating detailed mechanisms of action: Investigating the specific molecular targets and

signaling pathways modulated by these compounds to understand their anticancer effects.

In vivo evaluation: Progressing the most promising lead compounds into preclinical animal

models to assess their efficacy and safety.

Exploring other therapeutic areas: Investigating the potential of phosphorin derivatives in

other diseases, such as viral infections and inflammatory disorders.

In conclusion, this technical guide has summarized the current state of knowledge on

phosphorin and its related compounds, highlighting their synthetic accessibility and potential

as a novel class of therapeutic agents. The preliminary data on the anticancer activity of

phosphinane derivatives is particularly encouraging and provides a strong rationale for

continued research and development in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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